molecular formula C17H17N3O2S B7842357 4-[({Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid

4-[({Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid

Cat. No.: B7842357
M. Wt: 327.4 g/mol
InChI Key: XGJWYXULROLVAV-UHFFFAOYSA-N
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Description

4-[({Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid is a complex organic compound characterized by its unique molecular structure, which includes a trimethylthieno[2,3-d]pyrimidin-4-yl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[({Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid typically involves multiple steps, starting with the preparation of the trimethylthieno[2,3-d]pyrimidin-4-yl core This can be achieved through cyclization reactions of appropriate thiophene derivatives using reagents such as formic acid or dimethylformamide dimethylacetal (DMF-DMA)

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-[({Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-[({Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid exerts its effects depends on its specific application. For instance, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their potent inhibitory effects on protein kinase B (PKB).

  • 3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride: This compound shares structural similarities and can be used in similar research applications.

Uniqueness: 4-[({Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its versatile applications and unique properties make it a valuable compound for future research and industrial use.

Properties

IUPAC Name

4-[[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-9-10(2)23-16-14(9)15(19-11(3)20-16)18-8-12-4-6-13(7-5-12)17(21)22/h4-7H,8H2,1-3H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJWYXULROLVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)NCC3=CC=C(C=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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